molecular formula C18H14FN3O3S B2416911 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326857-68-4

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2416911
CAS No.: 1326857-68-4
M. Wt: 371.39
InChI Key: CNRLDLNEXPDPIV-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H14FN3O3S and its molecular weight is 371.39. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Crystallography

  • Crystal Structure Analysis : The molecular and crystal structure of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which share structural similarity with the compound , were extensively studied. The analysis revealed different types of intermolecular interactions, including C-H...O hydrogen bonds and pi-pi stacking interactions, contributing to the formation of distinct molecular assemblies and crystal structures (Trilleras et al., 2009).

Synthesis and Chemical Reactions

  • Synthesis of Substituted Thienopyrimidines : Research has been conducted on synthesizing various substituted thieno[2,3-d]pyrimidines. The process involved multiple steps, including the synthesis of intermediates and cyclisation, leading to the formation of the key intermediate 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. Further nucleophilic substitution led to the production of substituted thienopyrimidines (More et al., 2013).

  • Synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones : An effective synthesis route for thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives was developed, involving the interaction of 5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with various reactants. The structural integrity of the compounds was confirmed through NMR and other spectral analyses. Some derivatives exhibited significant antimicrobial activity against certain bacterial strains (Vlasov et al., 2015).

Biological Applications and Activity

  • Antimicrobial Activity : Studies on certain thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives showcased the absence of antimicrobial activity for specific derivatives, while others demonstrated significant activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This indicates the potential application of these compounds in antimicrobial treatments (Vlasov et al., 2015).

  • Herbicide Development : A thieno[2,3-d]pyrimidine-2,4-dione-based compound was discovered using an in silico structure-guided optimization approach. The compound demonstrated significant weed control potential and relatively low toxicity to maize. This discovery highlights the role of such compounds in agricultural applications, particularly as herbicides (Wang et al., 2021).

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-10-12(11(2)25-20-10)9-21-15-7-8-26-16(15)17(23)22(18(21)24)14-6-4-3-5-13(14)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRLDLNEXPDPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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